N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride
Description
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is a chemical compound that belongs to the class of substituted anilines. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methyl group at the 4-position of the aniline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9;/h2,5-6,9,13H,3-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNROODWFAZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-fluoro-4-methylaniline, is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(cyclopropylmethyl)-3-fluoro-4-methylaniline.
Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or evaporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Purification: Industrial-scale purification methods such as continuous distillation or large-scale chromatography are employed.
Salt Formation and Isolation: The hydrochloride salt is formed and isolated using industrial filtration and drying equipment.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The aromatic amine group participates in alkylation reactions. For example:
-
Reaction with alkyl halides :
Under basic conditions, the amine acts as a nucleophile, displacing halides (X = Cl, Br) from alkylating agents like methyl iodide or benzyl chloride. -
Cyclopropylmethylation :
The cyclopropylmethyl group itself can undergo ring-opening reactions under strong acidic conditions, forming intermediates for further functionalization .
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom at the 3-position directs electrophiles to the para and ortho positions relative to the methyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-fluoro-6-nitro derivative | 65–70% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Methyl-3-fluoro-5-sulfo derivative | 55% | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | 4-Methyl-3-fluoro-5-halogenated product | 60–75% |
Oxidation and Redox Reactions
-
Amine Oxidation :
The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents like KMnO₄/H₂SO₄ .
-
Cyclopropane Ring Stability :
The cyclopropylmethyl group resists oxidation under mild conditions but undergoes ring-opening in the presence of peroxides or UV light .
Coupling Reactions
The fluorine atom facilitates cross-coupling via palladium catalysis:
-
Suzuki Coupling :
Yields biphenyl derivatives with retention of the cyclopropylmethyl group.
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
Metabolic Transformations
In biological systems (e.g., hepatocyte assays), primary pathways include:
-
N-Dealkylation : Cleavage of the cyclopropylmethyl group to form 3-fluoro-4-methylaniline .
-
Hydroxylation : Oxidation at the cyclopropyl or aromatic ring positions, followed by glucuronidation .
Comparative Reactivity
| Property | N-(cyclopropylmethyl)-3-fluoro-4-methylaniline HCl | Analog (N-methyl derivative) |
|---|---|---|
| Electrophilic Substitution | Faster due to −I effect of F | Slower |
| Solubility in DMSO | High (>100 mg/mL) | Moderate (~30 mg/mL) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |
Scientific Research Applications
Medicinal Chemistry
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is being investigated as a potential building block for pharmaceuticals targeting various conditions, particularly central nervous system disorders. Its structural features may enhance binding affinity to specific receptors, making it a candidate for drug development.
- Case Study : A study on the compound's interaction with dopamine receptors indicated its potential as a selective D3 dopamine receptor agonist, which could have implications for treating disorders like Parkinson's disease .
Materials Science
The compound can be utilized in the synthesis of advanced materials with unique electronic and optical properties. Its fluorinated structure may impart desirable characteristics for applications in organic electronics.
- Research Finding : Investigations into the use of similar fluorinated anilines have shown promising results in developing conductive polymers and other advanced materials .
Chemical Biology
In chemical biology, this compound can serve as a molecular probe for studying biological processes. Its ability to interact with proteins and enzymes makes it valuable for understanding cellular mechanisms.
- Application : The compound's interactions with specific proteins can elucidate pathways involved in signal transduction and cellular metabolism, providing insights into various biological functions .
Case Studies
- Antimicrobial Activity Study : Research demonstrated that derivatives of anilines, including this compound, exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This highlights its potential in treating bacterial infections .
- Cancer Cell Line Testing : In vitro studies involving human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropylmethyl group can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-3-chloro-4-methylaniline hydrochloride
- N-(cyclopropylmethyl)-3-bromo-4-methylaniline hydrochloride
- N-(cyclopropylmethyl)-3-iodo-4-methylaniline hydrochloride
Uniqueness
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₄ClF₁N
- Molecular Weight : 221.69 g/mol
The structure includes a cyclopropylmethyl group and a fluorine atom attached to a methylaniline backbone, which contributes to its unique chemical reactivity and potential biological interactions.
This compound exhibits biological activity through various mechanisms:
- Receptor Interaction : The compound has been shown to interact with dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. It acts as an agonist, promoting β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways involved in mood regulation and cognition .
- Enzyme Modulation : The compound may also influence enzymatic activity related to neurotransmitter metabolism, potentially impacting levels of dopamine and other critical neurotransmitters in the brain .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuropsychiatric Disorders : In a study assessing the effects of various D3 receptor agonists, this compound demonstrated significant efficacy in promoting neuroprotective effects against dopaminergic neuron degeneration. This suggests potential therapeutic applications in conditions like Parkinson's disease .
- Pharmacokinetics and Toxicology : Research has indicated favorable pharmacokinetic profiles for this compound, with studies showing low toxicity in animal models. This positions it as a promising candidate for further development in treating neuropsychiatric disorders .
Q & A
Basic: What analytical techniques are recommended for determining the purity of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride in research settings?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment, particularly when coupled with reverse-phase columns like Chromolith® or Purospher® STAR . For impurities profiling, compare retention times against certified reference standards (e.g., EP/Pharmaceutical-grade impurities) and validate using mass spectrometry (LC-MS) to detect trace organic byproducts . Ensure mobile phases are optimized for separation of polar fluorinated aromatic amines.
Advanced: How can researchers resolve discrepancies in NMR data when characterizing the cyclopropane ring in this compound?
Methodological Answer:
Cyclopropane rings exhibit distinct -NMR splitting patterns due to ring strain. For ambiguous signals:
- Perform -DEPT-135 to confirm quaternary carbons.
- Use 2D NMR (COSY, HSQC) to assign coupling between cyclopropylmethyl protons and adjacent aromatic fluorine .
- Compare experimental data with computational predictions (DFT-based NMR shielding) to validate stereoelectronic effects . Contradictions may arise from conformational flexibility; consider variable-temperature NMR to probe dynamic effects .
Basic: What synthetic routes are commonly employed for introducing the cyclopropylmethyl group in aromatic amines?
Methodological Answer:
Two validated approaches:
Nucleophilic substitution : React 3-fluoro-4-methylaniline with cyclopropylmethyl bromide in the presence of a base (e.g., KCO) in DMF at 80–100°C.
Reductive amination : Condense cyclopropanecarboxaldehyde with the aniline derivative using NaBHCN as a reducing agent .
Purify the freebase via recrystallization (ethanol/water), then treat with HCl gas in diethyl ether to form the hydrochloride salt .
Advanced: What strategies mitigate hydrolysis of the hydrochloride salt during storage or experiments?
Methodological Answer:
Hydrolysis is accelerated by moisture and heat. Mitigation strategies:
- Store under inert gas (argon) in desiccators with anhydrous CaCl.
- Use non-polar solvents (e.g., dichloromethane) for reactions to minimize water exposure.
- For aqueous work, buffer solutions to pH 4–5 to stabilize the protonated amine . Monitor degradation via TLC or HPLC, tracking freebase formation (retention time shifts) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Disposal : Neutralize with dilute NaOH and incinerate as hazardous waste .
Advanced: How does the 3-fluoro substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing fluorine at the 3-position deactivates the aromatic ring, reducing electrophilicity at the 4-methyl position. This directs nucleophiles to the para position relative to fluorine. Kinetic studies using Hammett plots (σ = +0.34 for -F) confirm slower SNAr rates compared to non-fluorinated analogs . For functionalization, employ strong activating groups (e.g., -NH) or transition-metal catalysis (Pd-mediated cross-coupling) to overcome deactivation .
Advanced: How can researchers validate the compound’s stability under biological assay conditions?
Methodological Answer:
- Simulated Physiological Conditions : Incubate in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours. Analyze stability via LC-MS to detect hydrolysis products (e.g., free cyclopropylmethylamine) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor demethylation or defluorination metabolites .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV-Vis light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
